1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound featuring a pyrimidinyl group, an imidazolyl group, and a piperidinyl carboxylic acid moiety
Biochemical Analysis
Biochemical Properties
It is known that imidazole-containing compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Other imidazole-containing compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other imidazole-containing compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 6-(1H-imidazol-1-yl)pyrimidin-4-amine and piperidine-3-carboxylic acid chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as flow reactors and microreactors are employed to maintain precise control over reaction conditions, ensuring consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and various solvents
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols
Reduction: Alcohols or amines
Substitution: Amides, esters, or ethers
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biochemical assays to study enzyme interactions and binding affinities.
Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid exerts its effects involves binding to specific molecular targets. The imidazolyl group can interact with enzymes or receptors, modulating their activity. The piperidinyl carboxylic acid moiety may enhance the compound's solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-(6-(1H-imidazol-1-yl)pyridin-4-yl)piperidine-3-carboxylic acid
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)ethanol
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)propanoic acid
Uniqueness: 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid stands out due to its specific structural features, which confer unique chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(20)10-2-1-4-17(7-10)11-6-12(16-8-15-11)18-5-3-14-9-18/h3,5-6,8-10H,1-2,4,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVCXZAJRYOAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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